ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanylacetate ethyl ester moiety. This compound belongs to a class of substituted pyrimidoindoles designed as selective Toll-like receptor 4 (TLR4) ligands . Its synthesis involves coupling reactions using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as an activator, followed by purification via reverse-phase chromatography . The ethyl ester group may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid derivative .
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-3-27-17(25)12-28-21-23-18-15-6-4-5-7-16(15)22-19(18)20(26)24(21)14-10-8-13(2)9-11-14/h4-11,22H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXRQWWSWQGNIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves multiple steps, starting with the preparation of the indole core. The indole core is typically synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group exhibits nucleophilic displacement under alkaline conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 60°C | Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H-pyrimidoindol-2-yl]alkylsulfanyl}acetate | Side-chain diversification |
| Acylation | Acetyl chloride, pyridine | Thioester derivatives | Prodrug synthesis |
These reactions proceed via SN2 mechanisms, with the sulfanyl group acting as a leaving site. Steric hindrance from the pyrimidoindole core influences reaction rates .
Oxidation and Reduction
The sulfanyl group and aromatic systems undergo redox transformations:
Oxidation
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Sulfoxide formation : Treatment with H₂O₂ or mCPBA oxidizes -S- to -SO- at room temperature.
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Indole ring oxidation : Strong oxidants (e.g., KMnO₄) degrade the indole moiety, forming quinoline derivatives.
Reduction
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Disulfide cleavage : Zn/HCl reduces disulfide bonds (if present) to thiols.
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Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro substituents to amines.
Hydrolysis and Transesterification
The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 2-{[3-(4-methylphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetic acid | 85–90% |
| Basic | NaOH (2M), 50°C | Sodium salt of the acid | 78% |
Transesterification with methanol/H₂SO₄ produces methyl esters, enhancing solubility for biological assays.
Coupling Reactions
Palladium-catalyzed cross-coupling enables structural diversification:
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Suzuki coupling : Reaction with aryl boronic acids introduces biaryl groups at the 4-methylphenyl position.
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Buchwald-Hartwig amination : Forms N-alkyl/aryl derivatives using Pd(OAc)₂/Xantphos.
Cyclization and Ring-Opening
The pyrimidoindole core participates in:
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Ring-opening : Treatment with NH₂OH·HCl opens the pyrimidine ring, forming aminobenzodiazepine analogs.
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Michael addition : Conjugated double bonds in the indole system react with nucleophiles (e.g., amines).
Stability and Degradation Pathways
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Thermal stability : Decomposes above 200°C, releasing CO₂ and SO₂.
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Photodegradation : UV exposure (254 nm) causes cleavage of the sulfanyl bond, forming disulfides.
Mechanistic Insights
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Alkylation : The sulfanyl group’s lone pair attacks electrophilic carbons, facilitated by polar aprotic solvents (DMF, DMSO) .
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Oxidation : Electron-donating groups on the phenyl ring accelerate sulfoxide formation.
This compound’s versatility in synthetic chemistry underscores its potential as a scaffold for developing targeted therapeutics. Further studies are needed to explore its enantioselective reactions and in vivo stability.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate exhibit notable antimicrobial activity . For instance:
- Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes.
- Efficacy : Research shows effective minimal inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 37.9 to 113.8 μM.
Case Study: Antibacterial Evaluation
A study conducted on synthesized derivatives demonstrated that modifications in the indole structure significantly influenced antibacterial efficacy. The compound's ability to inhibit bacterial growth suggests its potential as a new antibiotic candidate.
Anticancer Activity
The anticancer properties of pyrimidoindole derivatives have been extensively investigated. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by targeting key signaling pathways such as PI3K/AKT/mTOR.
Research Findings
- Cell Cycle Arrest : Similar compounds have shown the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
- Mechanism of Action : The cytotoxic effects are often linked to the inhibition of proteins involved in cell survival, indicating that this compound may exhibit comparable mechanisms.
Summary of Applications
- Antimicrobial Applications : Potential development of new antibiotics based on its structural properties.
- Anticancer Research : Investigated for apoptosis induction in cancer therapies.
- Pharmaceutical Development : Its unique structure makes it a candidate for further drug development studies.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares the target compound with its structural analogs, focusing on substituents, molecular properties, and biological implications:
Physicochemical Properties
- LogP Values : The fluorophenyl analog has an XLogP3 of 4.2 , while the 4-methylphenyl variant is predicted to have a higher LogP (~4.5) due to the hydrophobic methyl group.
- Solubility : Methoxy and furan-containing derivatives (e.g., CAS 536715-44-3) exhibit reduced aqueous solubility compared to the target compound .
Biological Activity
Ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrimido[5,4-b]indole core, which is known for its pharmacological relevance. The presence of the sulfanyl group and the ethyl acetate moiety enhances its solubility and bioavailability.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Antitumor Activity : Pyrimidoindole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression. Studies have highlighted their ability to target specific signaling pathways involved in tumor growth .
- Antimicrobial Properties : this compound has demonstrated significant antimicrobial activity against various bacterial strains. This activity is often attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
- Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- Antitumor Efficacy : A study investigating the effects of pyrimidoindole derivatives on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways involving caspase activation .
- Antimicrobial Testing : In a series of antimicrobial assays conducted against various pathogens, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antibiotics .
- Inflammation Models : In vivo studies using murine models of inflammation demonstrated that treatment with this compound led to a significant decrease in edema and inflammatory markers compared to controls. These findings suggest its potential utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
